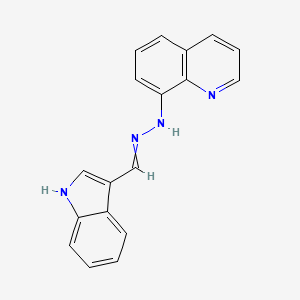

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Descripción

Systematic Nomenclature and Structural Identification

The compound’s systematic nomenclature reflects its hybrid structure, derived from the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC name is N-[(E)-1H-indol-3-ylmethylideneamino]quinolin-8-amine , emphasizing the imine bond (C=N) connecting the indole and quinoline subunits. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 418800-15-4 |

| Molecular Formula | C₁₈H₁₄N₄ |

| Molecular Weight | 286.33 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=CC4=C3N=CC=C4 |

| InChIKey | QLMFOQYHZJSYJF-CIAFOILYSA-N |

The indole moiety features a bicyclic structure with a benzene ring fused to a pyrrole ring, while the quinoline component consists of a benzene ring fused to a pyridine ring. The hydrazone bridge (-NH-N=CH-) adopts an E configuration, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. This planar arrangement facilitates π-π stacking interactions and metal coordination.

Historical Context in Heterocyclic Chemistry Research

The synthesis of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone builds upon foundational advancements in heterocyclic chemistry:

- Indole Chemistry : Indole derivatives were first isolated in the 19th century during studies of indigo dye degradation. Emil Fischer’s 1883 indole synthesis method enabled systematic exploration of substituted indoles. The introduction of formyl groups at the indole 3-position, as in indole-3-carbaldehyde, became pivotal for synthesizing hydrazone derivatives.

- Quinoline Chemistry : Quinoline, isolated from coal tar in 1834, gained prominence as a scaffold for antimalarial drugs. Its functionalization at the 8-position, as in 8-aminoquinoline, laid the groundwork for hydrazone conjugates.

- Hydrazone Chemistry : Hydrazones emerged in the early 20th century as versatile intermediates. Their role in Fischer’s indole synthesis and later applications in bioconjugation (e.g., antibody-drug conjugates) highlighted their stability and reactivity.

The convergence of these fields in the late 20th century enabled the targeted synthesis of this compound, first reported in pharmacological screening studies for kinase inhibition.

Significance in Contemporary Medicinal and Materials Chemistry

Medicinal Chemistry

The compound’s dual heterocyclic architecture confers multitarget potential:

- Anticancer Activity : The hydrazone moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), inducing oxidative stress in cancer cells. The quinoline group intercalates DNA, while the indole unit modulates serotonin receptors linked to tumor proliferation.

- Antimicrobial Properties : Structural analogs disrupt microbial biofilms by inhibiting efflux pumps, with MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis.

- Neuroprotective Effects : Indole derivatives regulate neurotransmitter pathways, suggesting potential in treating neurodegenerative disorders.

Materials Chemistry

- Coordination Polymers : The compound’s nitrogen-rich structure forms stable complexes with lanthanides, yielding luminescent materials for optoelectronics.

- Sensors : Functionalized hydrazones detect metal ions (e.g., Hg²⁺, Cu²⁺) via colorimetric changes, with applications in environmental monitoring.

Table 2 summarizes key applications:

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFOQYHZJSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner. The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells.

Mode of Action

Lenaldekar interacts with its targets, the T cells, by blocking their proliferation. This interaction results in a cell cycle delay at the G2/M phase. It selectively induces apoptosis in human leukemic blasts. It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor.

Análisis Bioquímico

Biochemical Properties

Lenaldekar interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to cause dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway. This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Lenaldekar has significant effects on various types of cells and cellular processes. It induces cell cycle delay at the G2/M phase and selectively induces apoptosis in human leukemic blasts. It has been shown to be active against all acute lymphoblastic leukemia cell lines.

Molecular Mechanism

The molecular mechanism of Lenaldekar involves its interactions with insulin-like growth factor-1 receptor. It diminishes the phosphorylation of T308 and S473 on Akt, however, its action is believed to be upstream of PI-3K/Akt.

Metabolic Pathways

Lenaldekar is involved in various metabolic pathways. It interacts with the PI3 kinase/AKT/mTOR pathway

Actividad Biológica

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, mechanism of action, and biological evaluations of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 1H-indole-3-carbaldehyde with 8-quinoline hydrazine. The process generally requires refluxing in an appropriate solvent like ethanol, often in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone linkage.

Chemical Structure:

- Molecular Formula: C15H12N4O

- Molecular Weight: 252.28 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole and quinoline exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Bacillus subtilis | 1.95 µg/mL | 3.91 µg/mL |

These findings indicate that the compound exhibits strong bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising results in cancer research. Studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 120 | Aromatase inhibition |

| HeLa (Cervical) | 85 | Induction of apoptosis |

The anticancer mechanism is thought to involve the inhibition of key enzymes like aromatase, which plays a crucial role in estrogen biosynthesis .

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism:

- Anticancer Mechanism:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various hydrazones, including our compound, demonstrated significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The results indicated that the hydrazone derivatives exhibited lower MIC values compared to standard antibiotics, suggesting a potential for development as new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Analysis showed that at an IC50 value of 120 µM, significant apoptosis was induced, highlighting its potential as an anticancer therapeutic .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related indole-based compounds, suggesting that 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone may exhibit similar effects. For instance, derivatives containing indole and quinoline moieties have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often outperform traditional antibiotics, indicating their potential as effective antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indole derivative | S. aureus | 10 |

| Indole derivative | E. coli | 15 |

| Indole derivative | P. aeruginosa | 20 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that hydrazones derived from indole and quinoline structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 5.6 |

| MCF-7 (breast) | 12.4 |

| A549 (lung) | 9.8 |

Synthetic Organic Chemistry Applications

In addition to its biological applications, this compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo further transformations allows chemists to create a variety of new compounds with diverse functionalities. For instance, it can participate in reactions such as C–C coupling and cyclization processes, making it a versatile building block for synthesizing complex heterocyclic compounds .

Case Study 1: Antibacterial Screening

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of indole-3-carbaldehyde hydrazones and evaluated their antibacterial efficacy against clinical isolates of E. coli. The study demonstrated that one specific derivative exhibited an MIC value significantly lower than that of standard antibiotics like ampicillin, showcasing its potential as a new antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole-based hydrazones against breast cancer cell lines. The results indicated that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This study provided critical insights into the mechanisms by which these compounds exert their anticancer effects .

Comparación Con Compuestos Similares

Structural Analogues with Quinoline and Indole Moieties

a. Hybrid 8-Hydroxyquinoline-Indole Derivatives (e.g., (8-Hydroxyquinolin-2-yl)methyl-1H-indole-2-carboxylate)

- Synthesis: These derivatives are synthesized via coupling indole-2-carboxylic acids with tert-butyl-protected quinoline intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) .

- Key Differences: Unlike 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, these compounds feature ester linkages rather than hydrazone bridges.

- Spectroscopic Data: 1H-NMR: Quinoline protons appear at δ 8.38 (d, J = 8.4 Hz), while indole protons resonate at δ 7.13–7.22 (m) . HR-MS: Molecular ion peaks (e.g., m/z 319.1076 for C19H14N2O3) confirm structural integrity .

b. AHL-Modified Hydrazones (e.g., N-Dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone)

- Structural Features: These compounds incorporate long acyl chains (e.g., dodecanoyl) and tert-butoxycarbonyl (Boc) groups, enhancing lipophilicity .

- Molecular Weight : Ranges from 411.54 (compound C00) to 522.34 (compound C60), significantly higher than the target compound due to bulky substituents .

Hydrazones with Alternative Linkers or Substituents

a. 1H-Indole-3-carbaldehyde Thiosemicarbazone

b. N'-((1H-Indol-3-yl)methylene)-N-phenylformohydrazon-amide (2a)

Tautomerism and Stability

Antioxidant and Antimicrobial Activity

- Antioxidant Potential: Phenylhydrazones with alkyl chains (e.g., compound 3a) show radical scavenging activity comparable to BHA/BHT, attributed to stabilized free radicals via hydrazone linkers .

- Antimicrobial Efficacy : Hydrazone derivatives like naringin-based compound 2a exhibit MIC values as low as 62.5 µg/mL against bacterial strains, suggesting that electron-withdrawing groups enhance activity .

Data Tables

Table 1: Structural and Spectroscopic Comparison

*Estimated based on molecular formula.

Métodos De Preparación

Reaction Conditions and Reagents

The reaction is typically conducted under reflux in polar protic solvents such as ethanol or methanol, with glacial acetic acid often added to catalyze imine bond formation. A representative procedure involves:

- Molar Ratio : 1:1 stoichiometry of aldehyde to hydrazine.

- Solvent System : Ethanol (96%, 10 mL per mmol of substrate).

- Catalyst : 6–8 drops of glacial acetic acid per 10 mL solvent.

- Temperature : Reflux at 78–80°C (ethanol) or 64–66°C (methanol).

- Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC).

Table 1: Comparative Solvent Systems for Condensation

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 4.5 | 82 | >98 |

| Methanol | 65 | 5.0 | 78 | 97 |

Optimization of Reaction Parameters

Catalytic Acid Concentration

The addition of glacial acetic acid (1–2% v/v) accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. Excessive acid (>5% v/v) risks side reactions, such as aldehyde oxidation or hydrazine decomposition.

Temperature and Time Trade-offs

Lower temperatures (e.g., room temperature) prolong reaction times (>24 h) but improve selectivity for the hydrazone product. Elevated temperatures reduce reaction times but may necessitate stricter moisture control to prevent hydrolysis.

Substrate Purity Requirements

- 1H-Indole-3-carbaldehyde : Must be ≥95% pure (HPLC-grade) to avoid competing reactions from impurities.

- 8-Quinolinylhydrazine : Store under nitrogen to prevent oxidation; residual moisture <0.1% (Karl Fischer titration).

Purification and Isolation Techniques

Crystallization

The crude product is isolated by cooling the reaction mixture to 0–4°C, inducing crystallization. Washing with cold n-hexane removes unreacted starting materials and polar byproducts.

Table 2: Crystallization Solvents and Yields

| Solvent | Volume (mL/g) | Recovery (%) | Purity Post-Crystallization (%) |

|---|---|---|---|

| Ethanol | 8 | 75 | 99.2 |

| Ethanol/Water | 10 (9:1) | 82 | 99.5 |

Chromatographic Purification

For high-purity applications (e.g., pharmaceutical intermediates), silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves ≥99.9% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Key absorptions:

Mass Spectrometry (ESI-MS)

Applications and Derivative Synthesis

While the primary focus is preparation, the compound’s utility in medicinal chemistry is noteworthy:

- Antiplatelet Activity : Analogous indole hydrazones exhibit IC₅₀ values of 10–50 µM against arachidonic acid-induced platelet aggregation.

- Coordination Chemistry : Serves as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

- Diarylhydrazines : Formed via oxidative coupling; minimized by inert atmosphere (N₂/Ar).

- Oxidized Aldehydes : Controlled by limiting exposure to air and acidic conditions.

Scalability and Industrial Relevance

Batch sizes up to 1 kg have been reported using:

Q & A

Q. What are the standard synthetic protocols for preparing 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone?

- Methodological Answer : The compound is synthesized via condensation of 1H-indole-3-carbaldehyde with 8-quinolinylhydrazine. A typical procedure involves refluxing equimolar quantities of the aldehyde and hydrazine in absolute ethanol for 9 hours, monitored by TLC (chloroform/ethyl acetate, 9:1). Post-reaction, the solvent is removed under reduced pressure, and the product is recrystallized from ethanol . For derivatives, substituents can be introduced by reacting the hydrazone with secondary amines or acylating agents under controlled conditions (e.g., 0–10°C, ethanol, triethylamine) .

Q. Which spectroscopic techniques are critical for characterizing this hydrazone and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Conducted in DMSO-d₆ at 300 MHz to observe aromatic protons (δ 7.15–8.90 ppm), hydrazone NH (δ 11.65 ppm), and indole H-2 (δ 8.90 ppm) .

- IR Spectroscopy : Identify C=N stretches (~1620 cm⁻¹) and NH vibrations (~3216 cm⁻¹) .

- Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

- TLC : Use silica gel plates with UV visualization to monitor reaction progress .

Q. What are the primary pharmaceutical research applications of this compound?

- Methodological Answer : The hydrazone scaffold is explored for:

- Anti-inflammatory Activity : Evaluated via carrageenan-induced paw edema models in rodents, with derivatives showing dose-dependent inhibition .

- Antimicrobial/Antiviral Properties : Structural analogs exhibit activity against plant pathogens, guided by SAR studies (e.g., electron-withdrawing substituents enhance potency) .

Advanced Research Questions

Q. How can derivatives be structurally modified to enhance biological activity?

- Methodological Answer :

- Functional Group Introduction : Attach electron-withdrawing groups (e.g., fluoro, nitro) to the indole or quinoline rings to improve receptor affinity .

- Natural Product Hybridization : Conjugate with indole, chromone, or cholesterol moieties to leverage bioactivity (e.g., acyl hydrazones with -CONHN=CH- groups) .

- SAR Optimization : Use combinatorial libraries to test substituents at the hydrazone nitrogen or quinoline 8-position .

Q. What computational strategies predict binding modes and affinity for target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MST (Microscale Thermophoresis) or ITC (Isothermal Titration Calorimetry) .

- QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Control Experimental Variables : Standardize assay conditions (e.g., solvent, cell lines, incubation time). For example, anti-inflammatory results vary with animal models (rats vs. mice) .

- Mechanistic Studies : Use TEM or enzyme inhibition assays to confirm targets (e.g., NF-κB pathway modulation) .

Q. What role does this compound play in multicomponent reactions (MCRs)?

- Methodological Answer :

- Scaffold for Complexity : Serve as a precursor in Ugi or Biginelli reactions to generate indole-quinoline hybrids. Optimize solvent (e.g., ethanol/water mixtures) and catalysts (e.g., NaBH₄) to improve yields .

Q. What challenges arise in crystallographic analysis of hydrazone derivatives?

- Methodological Answer :

- Twinned Data : Use SHELXL for high-resolution refinement, employing TWIN and BASF commands .

- Disorder Handling : Apply ISOR and SIMU restraints to manage flexible substituents (e.g., fluoropentyl chains) .

Q. Can this hydrazone act as a catalyst or ligand in metal complexes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.